Propionitrile

Description

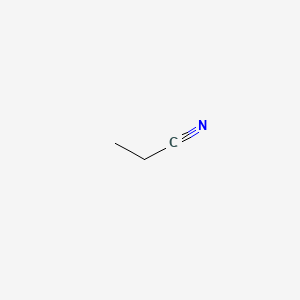

Structure

3D Structure

Properties

IUPAC Name |

propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSKHRXBFJPNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N, Array | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021879 | |

| Record name | Propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.] | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9% | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78 | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9 | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

107-12-0, 68130-67-6 | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(C12-18-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/proprionitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E16N05FX3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UF92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Propionitrile: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental properties of chemical compounds is paramount. This in-depth technical guide provides a detailed overview of the core characteristics of propionitrile (B127096), a versatile aliphatic nitrile.

This compound (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a colorless liquid with a sweet, ethereal odor.[1][2] It serves as a valuable solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[3] This guide summarizes its physical, chemical, and spectroscopic properties, details experimental protocols for its handling and analysis, and explores its metabolic pathways and toxicological profile.

Core Properties of this compound

This compound is a volatile and flammable liquid, and appropriate safety precautions should always be taken when handling it.[4][5] It is miscible with several common organic solvents like alcohol, ether, and dimethylformamide.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃H₅N | [1][7][8] |

| Molecular Weight | 55.08 g/mol | [1][4][7][8] |

| CAS Number | 107-12-0 | [2][5][6] |

| Appearance | Colorless liquid | [1][4][7][9] |

| Odor | Sweetish, ethereal | [1][4][9] |

| Density | 0.772 g/mL at 25 °C | [5][6][10][11][12][13] |

| Boiling Point | 97 °C | [2][4][5][6][7][11][12][13][14] |

| Melting Point | -93 °C | [4][5][6][11][12][13] |

| Solubility in Water | 11.9 g/100 g at 40 °C | [4][5][6][9][10] |

| Vapor Pressure | 53.33-63.195 hPa at 22.05-25 °C | [5][6] |

| Refractive Index (n20/D) | 1.366 | [2][5][6][10][11][12][13] |

| Flash Point | 6 °C (43 °F) | [2][12] |

| Explosive Limits | 3.1-14% (v/v) | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.

| Spectroscopy | Key Data and Observations | References |

| ¹H NMR | In CDCl₃, signals are observed at approximately 1.30 ppm (triplet, 3H, CH₃) and 2.36 ppm (quartet, 2H, CH₂). | |

| ¹³C NMR | In CDCl₃, characteristic peaks appear around 10.6 ppm (CH₃), 10.9 ppm (CH₂), and 121.0 ppm (CN). | [15] |

| IR Spectroscopy | A sharp, characteristic peak for the nitrile group (C≡N) stretch is observed around 2250 cm⁻¹. | [10] |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z = 55. Common fragments include [M-1]+ (m/z = 54) and fragments resulting from the loss of methyl and ethyl groups. | [1][16] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers.

Synthesis of this compound via Dehydration of Propionamide (B166681)

A common laboratory-scale synthesis of this compound involves the dehydration of propionamide.

Materials:

-

Propionamide

-

Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent

-

Sand

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Thoroughly mix propionamide with an equal weight of phosphorus pentoxide and twice the weight of sand in a dry flask. The sand helps to moderate the reaction.

-

Assemble a simple distillation apparatus with the flask.

-

Gently heat the mixture. This compound will start to distill over.

-

Collect the distillate, which is crude this compound.

-

The crude product can then be purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from impurities with different boiling points.[13]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[11]

-

Begin heating the flask gently.

-

Monitor the temperature at the top of the column. The temperature will rise and then stabilize at the boiling point of the most volatile component.

-

Discard the initial fraction (forerun), which may contain lower-boiling impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (97 °C).[11]

-

Stop the distillation before the flask runs dry to avoid the formation of potentially explosive residues.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of volatile compounds like this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight of this compound (e.g., 100).

Sample Preparation: Samples should be diluted in a suitable volatile solvent (e.g., dichloromethane, methanol) to an appropriate concentration (e.g., 1-10 ppm) before injection.[17][18]

Visualizations

Chemical Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Metabolic and Signaling Pathways

Metabolic Pathway of this compound

The primary metabolic pathway of toxicological significance for this compound involves its conversion to cyanide by cytochrome P450 enzymes in the liver.[19] This process is a critical determinant of its toxicity. Another metabolic route involves enzymatic hydrolysis to propionic acid and ammonia.[4]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Purification [chem.rochester.edu]

- 4. Metabolism of acetonitrile and this compound by Nocardia rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(107-12-0) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. sga.profnit.org.br [sga.profnit.org.br]

- 9. This compound(107-12-0) IR Spectrum [m.chemicalbook.com]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Propanenitrile [webbook.nist.gov]

- 13. aithor.com [aithor.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Fractional Distillation Organic Lab Report - 2953 Words | Bartleby [bartleby.com]

- 16. bhu.ac.in [bhu.ac.in]

- 17. uoguelph.ca [uoguelph.ca]

- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 19. Solved Can you analyze the IR spectrum of this compound, | Chegg.com [chegg.com]

Propionitrile: A Comprehensive Technical Guide to its Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a simple aliphatic nitrile with significant applications in organic synthesis and as a solvent. Its chemical properties and reactivity are intrinsically linked to its molecular structure and bonding. This technical guide provides an in-depth analysis of the chemical structure, bonding, molecular geometry, and spectroscopic properties of this compound, tailored for a scientific audience.

Chemical Structure and Bonding

This compound consists of a three-carbon chain with a terminal nitrile functional group (-C≡N). The molecule is comprised of carbon, hydrogen, and nitrogen atoms linked by covalent bonds.

Hybridization and Bonding Scheme

The bonding in this compound can be understood by examining the hybridization state of each non-hydrogen atom:

-

C1 (Methyl Carbon): This carbon atom is bonded to three hydrogen atoms and one carbon atom through single bonds. To form four single bonds, it adopts sp³ hybridization , resulting in a tetrahedral geometry around this carbon.

-

C2 (Methylene Carbon): This carbon is bonded to two hydrogen atoms and two carbon atoms via single bonds. Similar to the methyl carbon, it is sp³ hybridized with a tetrahedral arrangement of its bonds.

-

C3 (Nitrile Carbon): This carbon is triple-bonded to the nitrogen atom and single-bonded to the adjacent carbon atom. To accommodate one sigma (σ) bond and two pi (π) bonds, it undergoes sp hybridization . This results in a linear geometry for the C-C≡N fragment.

-

N (Nitrile Nitrogen): The nitrogen atom is triple-bonded to the nitrile carbon and possesses a lone pair of electrons. It is also sp hybridized , contributing to the linear geometry of the nitrile group.

The triple bond between the carbon and nitrogen atoms consists of one sigma (σ) bond, formed by the overlap of sp hybrid orbitals, and two pi (π) bonds, formed by the overlap of the unhybridized p orbitals on both the carbon and nitrogen atoms.

An In-depth Technical Guide to the Physical and Chemical Properties of Propionitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a versatile aliphatic nitrile with significant applications as a polar aprotic solvent and a key intermediate in organic synthesis. Its unique combination of physical and chemical properties makes it a valuable compound in various industrial processes, including the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and an analysis of its spectroscopic data and reactivity. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical Properties

This compound is a colorless, volatile liquid characterized by a sweetish, ethereal odor.[2][3][4] It is a polar aprotic solvent, miscible with water and a wide range of common organic solvents such as ethanol, diethyl ether, and dimethylformamide.[3][4][5][6] This high solubility in both aqueous and organic media underscores its utility in diverse reaction environments.[5]

Molecular Structure

The structure of this compound consists of a three-carbon chain with a terminal nitrile group (-C≡N).

Caption: Molecular structure of this compound (CH₃CH₂CN).

Tabulated Physical Data

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | Propanenitrile | [2] |

| Synonyms | Ethyl cyanide, Cyanoethane | [2][3] |

| Molecular Formula | C₃H₅N | [1][3][4] |

| Molecular Weight | 55.08 g/mol | [2][3][4][7][8] |

| Appearance | Colorless liquid | [2][3][4][9] |

| Odor | Pleasant, sweetish, ethereal | [2][3][4] |

| Melting Point | -93 °C to -92 °C | [3][8][10][11][12] |

| Boiling Point | 97 °C to 98 °C (at 760 mmHg) | [3][8][11][12] |

| Density | 0.772 g/mL at 25 °C | [3][8][11] |

| 0.782 g/cm³ at 20 °C | [13][14] | |

| Solubility in Water | 100 g/L at 20 °C | [13] |

| 11.9 g/100g at 40°C | [3][4] | |

| Refractive Index (n²⁰/D) | 1.366 | [3][8][10][11][12] |

| Vapor Pressure | 40 mmHg at 21.6 °C | [7] |

| 53.3 - 63.2 hPa at 22-25 °C | [3][11] | |

| Vapor Density | 1.9 (Air = 1) | [7][14] |

| Dipole Moment | 4.04 D |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its nitrile (-C≡N) group, which is susceptible to various nucleophilic addition reactions.[1]

Hydrolysis

This compound can be hydrolyzed under either acidic or alkaline conditions. The reaction proceeds in two steps: first to form an intermediate amide (propanamide), which is then further hydrolyzed to a carboxylic acid (propanoic acid) or its corresponding salt.[15] This reaction is a fundamental pathway for converting nitriles into valuable carboxylic acids.[1]

Caption: Reaction pathway for the hydrolysis of this compound.

-

Acidic Hydrolysis : Heating this compound with a dilute mineral acid, such as hydrochloric or sulfuric acid, yields propanoic acid and an ammonium (B1175870) salt.[15]

-

Alkaline Hydrolysis : Heating with a base, like sodium hydroxide, produces a salt of propanoic acid (e.g., sodium propanoate) and ammonia (B1221849) gas.[15]

Reduction

The nitrile group can be readily reduced to a primary amine. A common method involves catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Nickel, Palladium) or chemical reduction using reagents like lithium aluminum hydride (LiAlH₄). This reaction transforms this compound into propylamine, a key building block in synthesis.

Caption: Reduction of this compound to propylamine.

Reaction with Grignard Reagents

This compound reacts with Grignard reagents (R-MgX) to form ketones after hydrolysis of the intermediate imine salt. This is a powerful carbon-carbon bond-forming reaction, allowing for the synthesis of a wide variety of ketones.

Caption: Synthesis of a ketone from this compound via a Grignard reaction.

Incompatibility and Decomposition

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, with which it can react violently.[3][9][11] Upon heating to decomposition, it emits highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

| Spectroscopy Type | Characteristic Peaks / Signals | Source(s) |

| Infrared (IR) | ~2250 cm⁻¹ (strong, sharp C≡N stretch) | |

| ~2900-3000 cm⁻¹ (C-H sp³ stretch) | ||

| ¹H NMR (in CDCl₃) | ~2.36 ppm (quartet, 2H, -CH₂-) | [2] |

| ~1.30 ppm (triplet, 3H, -CH₃) | [2] | |

| ¹³C NMR (in CDCl₃) | ~121.0 ppm (-C≡N) | |

| ~10.9 ppm (-CH₂-) | ||

| ~10.6 ppm (-CH₃) | ||

| Mass Spectrometry (EI) | m/z 55 (M⁺), 54 (M-H)⁺, 28 (C₂H₄)⁺, 26 (CN)⁺ | [4][12] |

Safety and Handling

This compound is a highly flammable and toxic substance that requires careful handling.[14] It is readily absorbed through the skin and can be fatal if swallowed or in contact with skin.[7] In the body, it can metabolize to release cyanide.[4]

| Safety Parameter | Value | Source(s) |

| Flash Point | 2-6 °C (36-43 °F) | [3][7][10][12][14] |

| Explosive Limits | 3.1% (Lower), 14% (Upper) | [4][7][14] |

| Autoignition Temp. | 510 °C (950 °F) | [14] |

| GHS Hazard Statements | H225, H300, H310, H319, H332 | |

| Toxicity (LD₅₀, oral, rat) | 39 mg/kg | [3][4] |

Handling Precautions: Work should be conducted in a well-ventilated area or chemical fume hood.[14] Personal protective equipment (PPE), including appropriate gloves, safety goggles, and lab coats, is mandatory. All ignition sources must be eliminated from the work area.[13]

Experimental Protocols

Accurate determination of physical properties is essential for the characterization and quality control of chemical substances.

Protocol: Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Methodology:

-

Preparation: Place approximately 0.5 mL of the this compound sample into a small test tube containing a magnetic stir bar.

-

Setup: Clamp the test tube in a heating block placed on a magnetic stirrer. Insert a thermometer into the test tube, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature.

-

Heating: Turn on the stirrer and begin heating the block gently.

-

Observation: Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb should be at the level of this ring.

-

Measurement: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the observed boiling point.

-

Cooling: Remove the heat source and allow the apparatus to cool completely before disassembly.

Caption: Workflow for boiling point determination by micro-reflux.

Protocol: Determination of Melting Point (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate melting point (Tₘ).

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a DSC sample pan. Seal the pan hermetically to prevent evaporation during the analysis. An empty sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile (e.g., cool to -120 °C, then heat at a constant rate of 5-10 °C/min through the expected melting range).

-

Analysis: Initiate the temperature program. The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Interpretation: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The temperature at the peak of this curve is typically taken as the melting point (Tₘ). The onset temperature of the peak is also a critical data point.

Caption: Experimental workflow for melting point analysis using DSC.

References

- 1. This compound(107-12-0) IR Spectrum [chemicalbook.com]

- 2. This compound(107-12-0) 1H NMR [m.chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Propanenitrile [webbook.nist.gov]

- 5. This compound(107-12-0) 13C NMR spectrum [chemicalbook.com]

- 6. Solved Can you analyze the IR spectrum of this compound, | Chegg.com [chegg.com]

- 7. This compound(107-12-0) MS spectrum [chemicalbook.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Fragmentation of this compound (CH3CH2CN) by low energy electrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-PHENYLthis compound(629-08-3) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

A Guide to Laboratory-Scale Propionitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a versatile solvent and a key building block in organic synthesis. Its applications range from its use as a precursor for pharmaceuticals and agrochemicals to its role in the formation of various functional groups. This technical guide provides an in-depth overview of the most common and practical methods for the laboratory-scale synthesis of this compound. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate the safe and efficient preparation of this important nitrile.

Introduction

This compound is a colorless, water-soluble liquid with a sweetish, ethereal odor.[1] In the laboratory, its synthesis is primarily achieved through two main routes: the nucleophilic substitution of an ethyl halide with a cyanide salt and the dehydration of propanamide.[1] A third, less common method involving the reaction of ethyl sulfate (B86663) with potassium cyanide is also reported.[1] The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. This guide will detail the experimental procedures for the two primary methods.

Crucial Safety Considerations: The synthesis of this compound involves the use of highly toxic cyanide salts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. An emergency plan for cyanide exposure should be in place.

Synthesis via Nucleophilic Substitution of an Ethyl Halide

The reaction of an ethyl halide with an alkali metal cyanide is a classic and effective method for the preparation of this compound. The use of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is advantageous as it enhances the rate of this Sₙ2 reaction.

Reaction Scheme:

CH₃CH₂-X + NaCN → CH₃CH₂-CN + NaX (where X = Br, I)

Experimental Protocol: Synthesis of this compound from Ethyl Bromide and Sodium Cyanide in DMSO

This protocol is adapted from the general procedure described by Friedman and Shechter for the synthesis of nitriles in dimethyl sulfoxide.

Materials:

-

Ethyl bromide (EtBr)

-

Sodium cyanide (NaCN), finely powdered and dried

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place finely powdered and dried sodium cyanide (1.1 moles) and anhydrous dimethyl sulfoxide (250 mL).

-

Heat the stirred suspension to 90°C in a heating mantle.

-

Add ethyl bromide (1.0 mole) dropwise from the dropping funnel to the heated suspension over a period of 30 minutes. An exothermic reaction will occur. Maintain the reaction temperature between 140-160°C.

-

After the addition is complete, continue to heat and stir the mixture at 140-160°C for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 500 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine) (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether by simple distillation.

-

Fractionally distill the remaining liquid to obtain pure this compound. Collect the fraction boiling at 96-98°C.

Quantitative Data:

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl Bromide | NaCN | DMSO | 140-160 | 1 | 63 |

| Ethyl Iodide | NaCN | DMSO | 140-160 | 1 | 71 |

Yields are based on the data reported by Friedman and Shechter (1960) for similar reactions.

Synthesis via Dehydration of Propanamide

The dehydration of primary amides is a common method for the synthesis of nitriles. Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent that is effective for this transformation.

Reaction Scheme:

CH₃CH₂CONH₂ + P₂O₅ → CH₃CH₂CN + 2HPO₃

Experimental Protocol: Synthesis of this compound from Propanamide using Phosphorus Pentoxide

This protocol is adapted from the Organic Syntheses procedure for the preparation of isobutyronitrile (B166230) from isobutyramide.[2]

Materials:

-

Propanamide, finely powdered and dry

-

Phosphorus pentoxide (P₂O₅)

-

Ice

Equipment:

-

Round-bottom flask

-

Condenser for distillation

-

Receiving flask

-

Heating mantle or oil bath

-

Calcium chloride drying tube

Procedure:

-

In a dry round-bottom flask, thoroughly mix finely powdered, dry propanamide (1.0 mole) and phosphorus pentoxide (1.05 moles).[2]

-

Attach a condenser for downward distillation and a receiving flask. Place a calcium chloride drying tube at the end of the distillation setup.[2]

-

Cool the receiving flask in an ice bath.[2]

-

Heat the reaction flask in a heating mantle or an oil bath maintained at 200-220°C.[2] this compound will begin to distill.

-

Continue the distillation until no more product is collected. The reaction mixture will become a thick, brown syrup.[2]

-

The collected distillate is this compound. If necessary, it can be further purified by redistillation.

Quantitative Data:

| Starting Material | Dehydrating Agent | Temperature (°C) | Yield (%) |

| Propanamide | P₂O₅ | 200-220 | 69-86* |

*Yield is based on the analogous preparation of isobutyronitrile.[2]

Synthesis from Ethyl Sulfate

The distillation of ethyl sulfate with potassium cyanide is another reported laboratory method for the synthesis of this compound.[1] However, detailed and reliable experimental protocols for this procedure are not as readily available in the contemporary chemical literature compared to the two methods detailed above.

Reaction Pathway Diagrams

Caption: Sₙ2 mechanism for this compound synthesis.

Caption: Dehydration of propanamide to this compound.

Conclusion

This guide has outlined two primary and reliable methods for the laboratory-scale synthesis of this compound. The nucleophilic substitution of an ethyl halide offers a versatile route with good yields, particularly when using DMSO as a solvent. The dehydration of propanamide provides a straightforward alternative, especially when the amide is readily available. Proper adherence to safety protocols is paramount when working with cyanide-containing reagents. The provided experimental details and quantitative data should serve as a valuable resource for researchers in their synthetic endeavors.

References

A Technical Guide to the Laboratory Synthesis of Propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core laboratory methods for the synthesis of propanenitrile (CH₃CH₂CN), a crucial C3 building block and solvent in organic synthesis and pharmaceutical development. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows to support research and development activities.

Overview of Synthetic Methodologies

The laboratory preparation of propanenitrile can be achieved through several reliable synthetic routes. The most common and practical methods for laboratory-scale synthesis include:

-

Nucleophilic Substitution: The reaction of an ethyl halide with a cyanide salt. This is a classic and versatile method for nitrile synthesis.

-

Dehydration of Propanamide: The removal of a water molecule from propanamide using a dehydrating agent.

-

Catalytic Hydrogenation of Acrylonitrile (B1666552): The reduction of the carbon-carbon double bond of acrylonitrile. While this is the primary industrial route, it can be adapted for laboratory use.[1]

Each method offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability. The selection of a particular method will depend on the specific requirements of the synthesis, including the need for isotopic labeling.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data associated with the primary laboratory methods for propanenitrile synthesis, allowing for an effective comparison of these techniques.

| Synthesis Method | Starting Materials | Reagent/Catalyst | Reaction Conditions | Typical Yield | Key Considerations |

| Nucleophilic Substitution | Ethyl bromide, Sodium or Potassium Cyanide | Ethanolic solution | Heated under reflux | 70-90% | A standard method for chain extension; requires handling of highly toxic cyanide salts.[2] |

| Dehydration of Propanamide | Propanamide | Phosphorus pentoxide (P₄O₁₀), Thionyl chloride (SOCl₂), or Phosphorus oxychloride (POCl₃) | Heating of the solid mixture, followed by distillation | Generally high, but varies with the dehydrating agent | A common laboratory method; requires handling of corrosive dehydrating agents.[3] |

| Hydrogenation of Acrylonitrile | Acrylonitrile, Hydrogen (H₂) | Ni-Cu-Zn on a support | Gas Phase: 150 °C, 0.5 MPa | 94.9% selectivity at 96% conversion | Highly efficient and selective; requires handling of flammable H₂ gas under pressure.[2] |

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key laboratory synthesis methods for propanenitrile.

Method 1: Nucleophilic Substitution of Ethyl Bromide with Sodium Cyanide

This protocol describes a classic SN2 reaction for the synthesis of propanenitrile from ethyl bromide and sodium cyanide.

Objective: To synthesize propanenitrile via a nucleophilic substitution reaction.

Materials:

-

Ethyl bromide (C₂H₅Br)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol (B145695) (C₂H₅OH), 95%

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of sodium cyanide in a mixture of ethanol and water.

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Add ethyl bromide to the flask through the condenser.

-

Heat the mixture to reflux and maintain for a suitable period to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then isolated by distillation. The initial fraction will consist mainly of ethanol and water.

-

The propanenitrile fraction is then collected. Further purification can be achieved by fractional distillation.[2]

Method 2: Dehydration of Propanamide

This protocol details the synthesis of propanenitrile by the dehydration of propanamide using phosphorus pentoxide.

Objective: To synthesize propanenitrile by the dehydration of propanamide.

Materials:

-

Propanamide (CH₃CH₂CONH₂)

-

Phosphorus pentoxide (P₄O₁₀)

-

Distillation apparatus

-

Heating mantle

Procedure:

-

In a dry distillation flask, thoroughly mix solid propanamide with phosphorus pentoxide.

-

Heat the solid mixture gently with a heating mantle.

-

As the reaction proceeds, propanenitrile will be formed and can be collected by simple distillation.[3]

-

The collected liquid nitrile can be further purified by fractional distillation if necessary.

Note: Other dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can also be used.[4]

Method 3: Laboratory-Scale Hydrogenation of Acrylonitrile

This protocol is a laboratory adaptation of the industrial gas-phase catalytic hydrogenation process.

Objective: To synthesize propanenitrile by the catalytic hydrogenation of acrylonitrile.

Materials:

-

Acrylonitrile (CH₂=CHCN)

-

Hydrogen gas (H₂)

-

Supported nickel catalyst (e.g., 5.7% Ni, 1.4% Cu, and 1.4% Zn on a support)[2]

-

Fixed-bed reactor

-

High-pressure gas lines and regulators

-

Condenser and collection flask

Procedure:

-

The supported nickel catalyst is packed into a fixed-bed reactor.

-

The reactor is heated to the reaction temperature of 150 °C and pressurized with hydrogen to 0.5 MPa.[2]

-

A gaseous feed stream of acrylonitrile and hydrogen is introduced into the reactor. A high molar ratio of hydrogen to acrylonitrile is maintained to ensure high conversion and selectivity.[2]

-

The reactor effluent is passed through a condenser to liquefy the products.

-

The crude propanenitrile is collected and then purified by distillation to separate it from any unreacted starting material and byproducts.[2]

Mandatory Visualizations

Signaling Pathways (Reaction Mechanisms)

Caption: SN2 mechanism of propanenitrile synthesis.

Caption: Dehydration of propanamide using P₄O₁₀.

Experimental Workflows

References

Spectroscopic Analysis of Propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for propionitrile (B127096) (CH₃CH₂CN), a versatile solvent and chemical intermediate. The following sections detail its infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the prominent absorption band of the nitrile group.

Data Presentation

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~2254 | C≡N stretch | Strong |

| ~3000 | C-H stretch (sp³ hybridized) | Medium |

| ~1400 | C-H bend | Medium |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol

A typical procedure for obtaining an FT-IR spectrum of liquid this compound is as follows:

-

Sample Preparation: A "neat" liquid sample is used without any dilution. A small drop of this compound is placed directly onto one potassium bromide (KBr) salt plate. A second KBr plate is then carefully placed on top to create a thin, uniform liquid film between the plates.[1][2]

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment is collected.[2]

-

Data Acquisition: The prepared KBr plates containing the this compound sample are placed in the sample holder within the spectrometer. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.[3] Multiple scans are often averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy of this compound shows two distinct signals corresponding to the ethyl group.

Data Presentation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.36 | Quartet (q) | 2H | -CH₂- |

| ~1.30 | Triplet (t) | 3H | -CH₃ |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm and can vary slightly based on the solvent and instrument frequency.[4]

¹³C NMR Spectroscopy

Carbon NMR spectroscopy provides information on the different carbon environments in this compound.

Data Presentation

| Chemical Shift (δ) ppm | Assignment |

| ~120.97 | -C≡N |

| ~10.93 | -CH₂- |

| ~10.60 | -CH₃ |

Note: These shifts were reported in CDCl₃.[5]

Experimental Protocol

The following is a general procedure for acquiring NMR spectra of this compound:

-

Sample Preparation: For a typical ¹H NMR experiment, 5-20 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[6] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[6] The tube is capped and gently agitated to ensure the solution is homogeneous.[6]

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.[7] The spectrometer is then "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.[6]

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Key parameters such as the number of scans and relaxation delay are set to obtain a spectrum with a good signal-to-noise ratio.[6]

-

Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Data Presentation

| m/z | Relative Intensity | Assignment |

| 55 | High | [M]⁺, Molecular Ion (C₃H₅N)⁺ |

| 54 | High | [M-H]⁺, (C₃H₄N)⁺ |

| 28 | High | [C₂H₄]⁺ or [H₂CN]⁺ |

| 26 | Moderate | [CN]⁺ |

Note: The relative intensities of fragments can vary depending on the ion source and energy.

Fragmentation Pattern

Under electron ionization, this compound (molecular weight 55.08 g/mol ) undergoes fragmentation.[5] The molecular ion peak at m/z 55 is typically observed. A prominent peak is often seen at m/z 54, corresponding to the loss of a hydrogen atom.[8] Further fragmentation can lead to the formation of smaller ions.

Experimental Protocol

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).[9]

-

Ionization: In the ion source, the this compound molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis of this compound

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound(107-12-0) 1H NMR [m.chemicalbook.com]

- 5. This compound | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. uwyo.edu [uwyo.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. store.astm.org [store.astm.org]

Propionitrile: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary